L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-histidyl-L-lysyl-L-histidine
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Overview
Description
L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-histidyl-L-lysyl-L-histidine is a synthetic oligopeptide composed of seven amino acids: L-tryptophan, L-leucine, L-serine, L-proline, L-histidine, L-lysine, and L-histidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-histidyl-L-lysyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow for the addition of the next amino acid.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods require precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-histidyl-L-lysyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The tryptophan and histidine residues can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups through chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of N-formylkynurenine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-histidyl-L-lysyl-L-histidine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug candidate for targeting specific receptors or enzymes.
Industry: Utilized in the development of peptide-based materials and biotechnological processes.
Mechanism of Action
The mechanism of action of L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-histidyl-L-lysyl-L-histidine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the target involved.
Comparison with Similar Compounds
Similar Compounds
Leuprolide: A synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) with greater potency than the natural hormone.
Uniqueness
L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-histidyl-L-lysyl-L-histidine is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential applications. Unlike triptorelin and leuprolide, which are primarily used as hormone analogs, this peptide may have broader applications in various research fields.
Properties
CAS No. |
920011-53-6 |
---|---|
Molecular Formula |
C43H61N13O9 |
Molecular Weight |
904.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C43H61N13O9/c1-24(2)14-32(52-37(58)29(45)15-25-18-48-30-9-4-3-8-28(25)30)39(60)55-35(21-57)42(63)56-13-7-11-36(56)41(62)53-33(16-26-19-46-22-49-26)40(61)51-31(10-5-6-12-44)38(59)54-34(43(64)65)17-27-20-47-23-50-27/h3-4,8-9,18-20,22-24,29,31-36,48,57H,5-7,10-17,21,44-45H2,1-2H3,(H,46,49)(H,47,50)(H,51,61)(H,52,58)(H,53,62)(H,54,59)(H,55,60)(H,64,65)/t29-,31-,32-,33-,34-,35-,36-/m0/s1 |
InChI Key |
XUALJQWSTZRGEL-ZBZKAUHLSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCCN)C(=O)NC(CC3=CN=CN3)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)N |
Origin of Product |
United States |
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